Bimakalim
Overview
Description
Bimakalim is a chemical compound known for its role as a potassium channel opener. It is primarily used in scientific research due to its ability to activate ATP-sensitive potassium channels, which play a crucial role in various physiological processes .
Preparation Methods
Bimakalim can be synthesized from 2-acetyl-4-cyanophenol through a series of chemical reactions. One of the key steps involves the reaction of 2-acetyl-4-cyanophenol with diisopropylamine in tetrahydrofuran to produce 4-cyano-2-[1-(1,2-dihydro-2-oxo-1-pyridyl)-3-methyl-1,2-butadienyl]phenol lithium . This intermediate is then further processed to obtain the final product, this compound.
Chemical Reactions Analysis
Bimakalim undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bimakalim has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the behavior of potassium channel openers and their interactions with other molecules.
Biology: this compound is used to investigate the role of ATP-sensitive potassium channels in cellular processes, including cell signaling and ion transport.
Medicine: Research on this compound has shown its potential in treating cardiovascular diseases by protecting the heart from ischemia-reperfusion injury. .
Mechanism of Action
Bimakalim exerts its effects by opening ATP-sensitive potassium channels. These channels are involved in regulating the membrane potential and ion flow in cells. By activating these channels, this compound causes hyperpolarization of the cell membrane, which can lead to various physiological effects such as vasodilation and protection against ischemic injury .
Comparison with Similar Compounds
Bimakalim is similar to other potassium channel openers such as nicorandil and aprikalim. it has unique properties that make it distinct:
Nicorandil: Like this compound, nicorandil is a potassium channel opener, but it also has nitrate-like properties that contribute to its vasodilatory effects.
Aprikalim: Aprikalim is another potassium channel opener, but it is known for its non-hypotensive effects, making it suitable for different therapeutic applications.
These compounds share a common mechanism of action but differ in their pharmacokinetic properties and specific applications .
Properties
IUPAC Name |
2,2-dimethyl-4-(2-oxopyridin-1-yl)chromene-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-17(2)10-14(19-8-4-3-5-16(19)20)13-9-12(11-18)6-7-15(13)21-17/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVSKASWNROQQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151803 | |
Record name | Bimakalim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117545-11-6 | |
Record name | Bimakalim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117545-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bimakalim [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117545116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bimakalim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIMAKALIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MP5GR4H9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.